molecular formula C19H31BO3 B11827680 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11827680
M. Wt: 318.3 g/mol
InChI Key: YBSQMKLMIJHSLN-UHFFFAOYSA-N
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Description

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(benzyloxy)hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a benzyloxy group with a boronic ester. This structure provides unique reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions .

Properties

Molecular Formula

C19H31BO3

Molecular Weight

318.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(6-phenylmethoxyhexyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H31BO3/c1-18(2)19(3,4)23-20(22-18)14-10-5-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,5-6,10-11,14-16H2,1-4H3

InChI Key

YBSQMKLMIJHSLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCOCC2=CC=CC=C2

Origin of Product

United States

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